![molecular formula C10H20ClNO B2892390 (4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride CAS No. 916211-25-1](/img/structure/B2892390.png)
(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride” is a chemical compound with the CAS number 916211-25-1 . It has a molecular formula of C₁₀H₂₀ClNO and a molecular weight of 205.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7,10H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Nanoparticle Synthesis and Characterization
One study utilized a hetero bicyclic compound, which includes a structure similar to the query compound, as a reducing and stabilizing agent to prepare zinc nanoparticles. This innovative approach was characterized by various spectroscopic and microscopic techniques, demonstrating the compound's utility in nanomaterial synthesis (Pushpanathan & Kumar, 2014).
Catalytic Oxidation of Secondary Alcohols
Another research area explored the application of a dinuclear μ-chlorido-bridged manganese(II) complex, derived from a reaction involving a similar bicyclic amine, in the catalytic oxidation of secondary alcohols. This study shows the potential of such compounds in facilitating chemical transformations, leading to efficient synthesis processes (Alexandru et al., 2014).
Template Generation in Synthesis
The compound also finds application in the in-situ template generation for synthesizing open-framework zinc phosphites and phosphates. This process involves N-methylation transformations, showcasing the compound's role in enabling the formation of novel structures through direct methylation from methanol molecules (Wang et al., 2013).
High-Pressure Reactions
Research on high-pressure induced reactions highlighted the formation of solvate crystals from a related compound, 1,4-Diazabicyclo[2.2.2]octane perchlorate, with methanol. This study sheds light on the effects of pressure on the solvation and crystallization processes, opening new avenues for understanding solvate formation under extreme conditions (Anioła et al., 2014).
Direct N-Monomethylation
Furthermore, a general and efficient method for the direct N-monomethylation of aromatic primary amines using methanol has been developed, showcasing the versatility of methanol and related compounds in facilitating straightforward chemical modifications. This approach emphasizes the compound's significance in synthetic chemistry, particularly in modifying amine functionalities (Li et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c11-7-9-1-4-10(8-12,5-2-9)6-3-9;/h12H,1-8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRZXKBKFQIDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CN)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

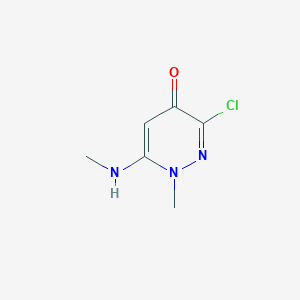
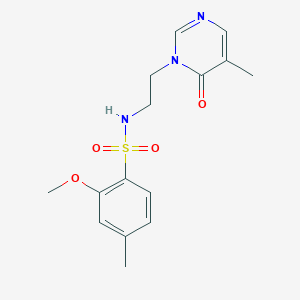
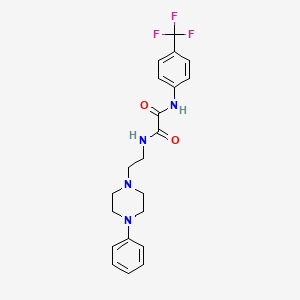
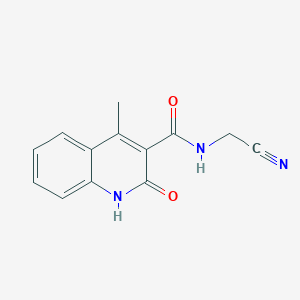
![4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxyphenyl)butanamide](/img/structure/B2892313.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2892314.png)
![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-indazole-3-carboxamide](/img/structure/B2892317.png)
![N-benzyl-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2892318.png)

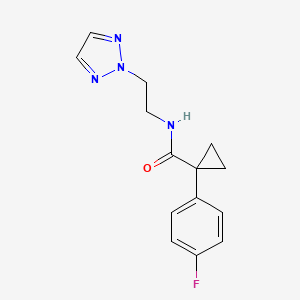
![4-(4-methylphenyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2892325.png)
![2-Chloro-N-[2-(cyclohepten-1-yl)ethyl]propanamide](/img/structure/B2892326.png)

![6-Oxabicyclo[3.2.2]nonan-4-amine hydrochloride](/img/structure/B2892329.png)